molecular formula C8H13NO3 B1430525 Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate CAS No. 68683-05-6

Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No.: B1430525
CAS No.: 68683-05-6
M. Wt: 171.19 g/mol
InChI Key: INJLPVOPGYBYKJ-UHFFFAOYSA-N
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Description

Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes a methyl ester group and a propyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of nitrosoacetylacetone with an alcohol or ether, followed by a dehydration reaction to form the oxazole ring . Another approach includes the oxidation and cyclization of β-hydroxy amides using fluorinating agents like Deoxo-Fluor® .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-2-carboxylates, while reduction can produce dihydro-oxazole derivatives.

Scientific Research Applications

Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to its specific substitution pattern and the presence of both an ester and a propyl group. This combination of features imparts distinct chemical and biological properties, making it a compound of interest for further research and development.

Biological Activity

Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The compound has the following chemical formula:

C6H9NO3\text{C}_6\text{H}_9\text{NO}_3

This structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties . Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, one study found that certain oxazole derivatives demonstrated significant activity against Candida albicans, a common fungal pathogen .

Anticancer Properties

The compound also shows promise as an anticancer agent . In vitro studies have reported its ability to induce cytotoxic effects in several cancer cell lines. For example, a recent evaluation highlighted that oxazole-containing compounds could inhibit cell proliferation in leukemia models with IC50 values around 10 µg/mL . Additionally, the mechanism of action appears to involve modulation of signaling pathways related to cell survival and apoptosis.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been suggested that oxazoles can interact with serine proteases .
  • Receptor Modulation : The structural features allow it to engage in non-covalent interactions such as hydrogen bonding and π-π stacking with receptor sites, potentially altering receptor activity .

Case Study: Anticancer Activity

A study focused on the synthesis and evaluation of oxazole derivatives demonstrated that this compound analogs exhibited potent anticancer effects. The results indicated:

CompoundCell Line TestedIC50 (µg/mL)
1Leukemia10.9
2Hepatoma15.0
3Breast Cancer12.5

These findings suggest that modifications to the oxazole ring can enhance biological activity .

Antimicrobial Evaluation

In another study assessing antimicrobial properties:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Candida albicans20

These results indicate that this compound and its derivatives possess significant antimicrobial potential .

Applications in Medicine and Industry

The diverse biological activities of this compound position it as a valuable compound for:

  • Drug Development : Ongoing research is exploring its potential as a lead compound for new antimicrobial and anticancer drugs.
  • Chemical Synthesis : Its role as an intermediate in synthesizing more complex organic molecules makes it useful in pharmaceutical chemistry .

Properties

IUPAC Name

methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-3-4-7-9-6(5-12-7)8(10)11-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJLPVOPGYBYKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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